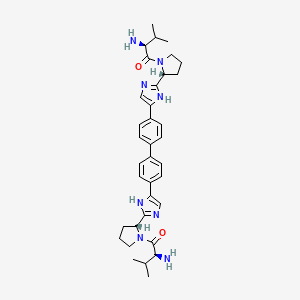
N,N'-DidescarboxymethylDaclatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-DidescarboxymethylDaclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is of significant interest due to its potential antiviral properties and its role in inhibiting the replication of HCV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DidescarboxymethylDaclatasvir involves multiple steps, starting from the basic structure of Daclatasvir. The process typically includes the removal of carboxymethyl groups from the parent compound. The reaction conditions often require specific catalysts and solvents to facilitate the deprotection and subsequent modifications.
Industrial Production Methods
Industrial production of N,N’-DidescarboxymethylDaclatasvir would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-DidescarboxymethylDaclatasvir can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-DidescarboxymethylDaclatasvir has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of antiviral agents.
Biology: It is used to study the mechanisms of viral replication and inhibition.
Medicine: It is investigated for its potential use in treating HCV and other viral infections.
Industry: It is explored for its potential in large-scale antiviral drug production.
Wirkmechanismus
N,N’-DidescarboxymethylDaclatasvir exerts its effects by inhibiting the replication of HCV. It binds to the nonstructural protein 5A (NS5A), a phosphoprotein involved in viral RNA replication and assembly. By binding to NS5A, the compound disrupts the formation of the replication complex, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daclatasvir: The parent compound, used in the treatment of HCV.
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it targets NS5A and is used in combination therapies for HCV.
Uniqueness
N,N’-DidescarboxymethylDaclatasvir is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially improved efficacy or reduced side effects compared to its parent compound .
Eigenschaften
Molekularformel |
C36H46N8O2 |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
(2S)-2-amino-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
UAGSIMCUMTVTNA-ZRTHHSRSSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)N)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


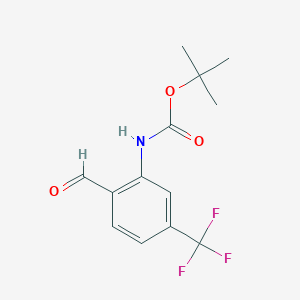
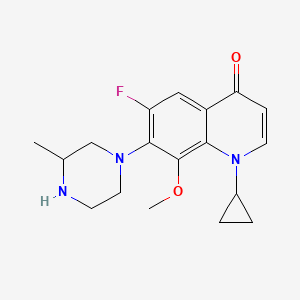
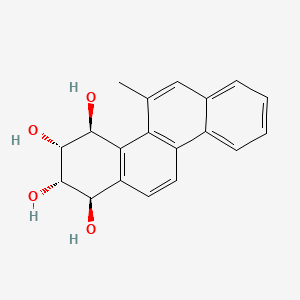


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

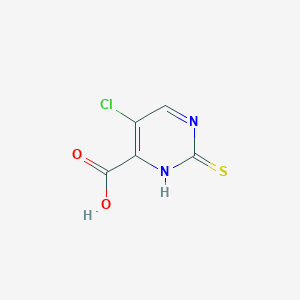
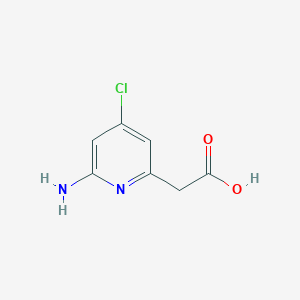
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
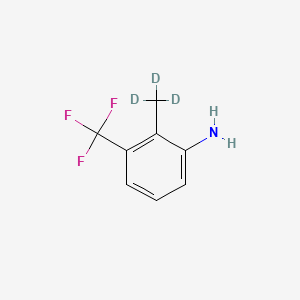

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
